molecular formula C17H22N2O3S B6086556 2-[2-(2-butoxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one

2-[2-(2-butoxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one

Cat. No.: B6086556
M. Wt: 334.4 g/mol
InChI Key: WRYWGHHTZUUSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-butoxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidinone core, a butoxyphenoxy group, and an ethylsulfanyl linkage

Properties

IUPAC Name

2-[2-(2-butoxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c1-3-4-9-21-14-7-5-6-8-15(14)22-10-11-23-17-18-13(2)12-16(20)19-17/h5-8,12H,3-4,9-11H2,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYWGHHTZUUSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1OCCSC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-butoxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one typically involves multiple steps:

    Formation of the Pyrimidinone Core: The initial step involves the synthesis of the pyrimidinone core, which can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the Butoxyphenoxy Group: The butoxyphenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an alkyl halide in the presence of a base.

    Attachment of the Ethylsulfanyl Linkage: The ethylsulfanyl linkage is formed through a thiol-ene reaction, where a thiol reacts with an alkene under radical initiation conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-butoxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidinone core can be reduced to form dihydropyrimidines using reducing agents such as sodium borohydride.

    Substitution: The butoxyphenoxy group can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydropyrimidines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(2-butoxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

2-[2-(2-butoxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-benzooxazole, 2-(4-butoxyphenoxy)-N’-(3-methoxybenzylidene)acetohydrazide.

    Uniqueness: The presence of the butoxyphenoxy group and the ethylsulfanyl linkage in 2-[2-(2-butoxyphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one imparts unique chemical properties, such as enhanced solubility and specific reactivity patterns, which distinguish it from other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.